molecular formula C21H20ClN5O3S B5408636 N-[[5-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3-chlorobenzamide

N-[[5-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3-chlorobenzamide

Cat. No.: B5408636
M. Wt: 457.9 g/mol
InChI Key: WFMNTGYIKWSFDX-UHFFFAOYSA-N
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Description

N-[[5-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3-chlorobenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a chlorobenzamide moiety

Preparation Methods

The synthesis of N-[[5-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3-chlorobenzamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a suitable thiol compound.

    Attachment of the Acetylanilino Group: The acetylanilino group is attached through an acylation reaction using acetic anhydride and aniline.

    Formation of the Chlorobenzamide Moiety: The final step involves the reaction of the intermediate compound with 3-chlorobenzoyl chloride to form the desired product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-[[5-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[[5-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential cellular components in bacteria and fungi. In cancer cells, the compound may interfere with cell division and induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

N-[[5-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3-chlorobenzamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike this compound, fluconazole is primarily used in clinical settings for the treatment of fungal infections.

    Rufinamide: An anticonvulsant drug with a triazole core, used in the treatment of epilepsy. Rufinamide’s mechanism of action involves modulation of sodium channels, which differs from the potential mechanisms of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[5-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c1-13(28)14-5-4-8-17(10-14)24-19(29)12-31-21-26-25-18(27(21)2)11-23-20(30)15-6-3-7-16(22)9-15/h3-10H,11-12H2,1-2H3,(H,23,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMNTGYIKWSFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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